(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol
Description
The compound "(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol" is a bicyclic alcohol featuring a strained bicyclo[8.1.0]undecane core with a stereospecific R-configuration at positions 5 and 6. The structure includes a hydroxyl group at position 5 and a benzyl-substituted pyrazole ether moiety at position 7. This unique architecture combines rigidity from the bicyclic framework with the aromatic and hydrogen-bonding capabilities of the pyrazole group, making it a candidate for exploration in medicinal chemistry and materials science. Its molecular formula is C₂₁H₂₆N₂O₂ (molecular weight: 338.45 g/mol), with the bicyclic system likely influencing its physicochemical properties and reactivity compared to non-bicyclic analogs .
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(5R,6R)-6-(1-benzylpyrazol-4-yl)oxybicyclo[8.1.0]undecan-5-ol |
InChI |
InChI=1S/C21H28N2O2/c24-20-10-4-8-17-12-18(17)9-5-11-21(20)25-19-13-22-23(15-19)14-16-6-2-1-3-7-16/h1-3,6-7,13,15,17-18,20-21,24H,4-5,8-12,14H2/t17?,18?,20-,21-/m1/s1 |
InChI Key |
LDBWSUVTSWYAPA-OWQMCBFZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](CCCC2CC2C1)OC3=CN(N=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
C1CC2CC2CCCC(C(C1)O)OC3=CN(N=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by selective reduction and functional group transformations.
Introduction of the pyrazole group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, followed by benzylation.
Coupling of the pyrazole and bicyclic core: This step involves the formation of an ether linkage between the hydroxyl group on the bicyclic core and the pyrazole derivative, typically using a Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrazole ring to a pyrazoline using hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of pyrazoline or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties due to its bicyclic structure.
Mechanism of Action
The mechanism of action of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol involves its interaction with specific molecular targets. The pyrazole group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic core may enhance the compound’s stability and facilitate its binding to target molecules.
Comparison with Similar Compounds
Structural Features
The target compound’s bicyclo[8.1.0]undecane core distinguishes it from simpler pyrazole derivatives. Key comparisons include:
Key Observations :
- The benzylpyrazole ether in the target compound increases lipophilicity (calculated LogP ~3.5) relative to the diketone-substituted pyrazole in (LogP ~2.1) .
Key Observations :
- The target compound’s synthesis is more complex due to the bicyclic framework, requiring specialized cyclization steps absent in simpler pyrazole derivatives.
- and rely on conventional heterocyclic reactions (e.g., electrophilic substitution, condensation), whereas the target compound may demand advanced strategies like transition-metal catalysis.
Physicochemical Properties
While direct data for the target compound are unavailable, structural analogs suggest:
- Solubility: The bicyclic core may reduce aqueous solubility compared to non-bicyclic pyrazoles (e.g., ’s compound has moderate solubility in polar aprotic solvents due to its diketone groups).
- Metabolic Stability : The benzylpyrazole ether could enhance resistance to oxidative metabolism compared to dihydropyrazoles (), which are prone to ring-opening reactions .
Biological Activity
The compound (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol , with the CAS number 106831-32-7, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and autophagy modulation. This article aims to provide a comprehensive overview of its biological activity, including case studies and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bicyclic framework that is characteristic of many biologically active compounds, particularly those targeting cellular pathways involved in cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol. Research indicates that compounds containing the pyrazole moiety can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MIA PaCa-2 Cells : In a study involving MIA PaCa-2 pancreatic cancer cells, compounds with similar structural features showed submicromolar antiproliferative activity, indicating that (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol may also exert similar effects .
The mechanism by which this compound exerts its biological effects appears to be linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways:
- mTORC1 Inhibition : Similar pyrazole derivatives have been shown to reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions .
- Autophagy Modulation : The ability to modulate autophagy could provide therapeutic benefits in cancer treatment by targeting tumor cells that rely on autophagy for survival under metabolic stress .
Study Overview
A notable study focused on the structure–activity relationship (SAR) of pyrazole-containing compounds demonstrated that modifications to the pyrazole ring can lead to enhanced biological activity . The findings suggested that:
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| Compound 1 | 10 | Significant antiproliferative activity in MIA PaCa-2 cells |
| Compound 23 | <0.5 | More potent than traditional inhibitors like chloroquine |
These results underscore the potential of (5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol as a candidate for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
